molecular formula C8H12ClNO2S B7947820 (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl

Cat. No. B7947820
M. Wt: 221.71 g/mol
InChI Key: JOTSVOSIVDVLQL-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl is a useful research compound. Its molecular formula is C8H12ClNO2S and its molecular weight is 221.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl (2S)-2-amino-3-thiophen-2-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)5-6-3-2-4-12-6;/h2-4,7H,5,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSVOSIVDVLQL-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl

Synthesis routes and methods

Procedure details

3.78 g (0.0318 mole) of thionyl chloride were added dropwise at -5° C. to 10.2 g (0.318 mole) of methanol. After 5 minutes, 3.3 g (0.0159 mole) of 3-(2-thienyl)-DL-alanine hydrochloride were added gradually to this solution, whilst keeping the temperature at -5° C. The mixture was then stirred for 3 hours at this temperature, and then left standing for 24 hours at room temperature. The reaction product was then condensed by evaporation under reduced pressure, and ethanol was added to the residue. The mixture was then condensed by evaporation under reduced pressure and 3.53 g (yield 100%) of 3-(2-thienyl)-DL-alanine methyl ester hydrochloride melting at 110°-112° C. were obtained as the residue.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
0.318 mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

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